2-chlorophenyl {[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether
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Overview
Description
2-chlorophenyl {[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether is a complex organic compound that features a chlorophenyl group, a pyridyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl {[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and pyridyl groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl {[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl ethers.
Scientific Research Applications
2-chlorophenyl {[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chlorophenyl {[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl and pyridyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine: Shares the pyridyl group but lacks the oxadiazole ring.
2-chlorophenyl ether: Contains the chlorophenyl group but lacks the pyridyl and oxadiazole components.
3-(2-pyridyl)-1,2,4-oxadiazole: Contains the oxadiazole and pyridyl groups but lacks the chlorophenyl group.
Uniqueness
2-chlorophenyl {[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-1-2-7-12(10)19-9-13-17-14(18-20-13)11-6-3-4-8-16-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHDXHXRCBGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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